molecular formula C23H28N4O4S B3004654 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxypropyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021224-37-2

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxypropyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No. B3004654
CAS RN: 1021224-37-2
M. Wt: 456.56
InChI Key: SSYLDARALNGGAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxypropyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C23H28N4O4S and its molecular weight is 456.56. The purity is usually 95%.
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Scientific Research Applications

Molecular Interactions and Receptor Binding

Research on similar pyrazolo[3,4-b]pyridine derivatives has explored their interactions with cannabinoid receptors, highlighting the potential of these compounds in understanding receptor-ligand interactions and developing pharmacophores for cannabinoid receptor antagonists. For instance, the study by Shim et al. (2002) employed conformational and comparative molecular field analysis (CoMFA) to develop three-dimensional quantitative structure-activity relationship (QSAR) models for CB1 cannabinoid receptor ligands, suggesting the importance of the N1 aromatic ring moiety and the pyrazole C3 substituent in receptor binding and antagonist activity (Shim et al., 2002).

Synthesis and Chemical Properties

Another aspect of research focuses on the synthesis and characterization of pyrazolo[3,4-b]pyridine derivatives, which are valuable for their diverse chemical properties and potential applications in medicinal chemistry and material science. For example, Quiroga et al. (1999) and other researchers have contributed to the synthesis of novel pyrazolo[3,4-b]pyridine derivatives, providing insights into their structural and chemical properties (Quiroga et al., 1999).

Biological and Pharmacological Activities

Several studies have explored the biological and pharmacological activities of pyrazolo[3,4-b]pyridine derivatives, including their anticancer, anti-inflammatory, and antimicrobial properties. For instance, Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives and evaluated their anticancer and anti-5-lipoxygenase activities, indicating the potential of these compounds in therapeutic applications (Rahmouni et al., 2016).

properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-N-(3-methoxypropyl)-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O4S/c1-15-5-7-17(8-6-15)20-13-19(23(28)24-10-4-11-31-3)21-16(2)26-27(22(21)25-20)18-9-12-32(29,30)14-18/h5-8,13,18H,4,9-12,14H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYLDARALNGGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C4CCS(=O)(=O)C4)C)C(=C2)C(=O)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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